![molecular formula C17H12F3NO B2510883 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 338749-97-6](/img/structure/B2510883.png)
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline is a useful research compound. Its molecular formula is C17H12F3NO and its molecular weight is 303.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including compounds like 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline, have been identified as effective anticorrosive agents. Their efficacy stems from their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This characteristic is attributed to quinoline derivatives containing polar substituents, which facilitate the adsorption process and enhance corrosion protection. The review by Verma, Quraishi, and Ebenso (2020) highlights the broad application of quinoline derivatives as anticorrosive materials, showcasing their potential in protecting metals from corrosion in various environmental conditions (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline derivatives have been extensively explored for their application in optoelectronic materials. The synthesis and application of quinazoline and quinoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been the subject of significant research. These compounds, due to their incorporation into π-extended conjugated systems, are valuable in creating novel optoelectronic materials. They have been used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The review by Lipunova, Nosova, Charushin, and Chupakhin (2018) provides an insight into how the molecular structure of quinoline and quinazoline derivatives contributes to their electroluminescent properties, highlighting their importance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer and Antimicrobial Activities
Quinoline and quinazoline alkaloids are known for their significant bioactive properties, including antitumor, antimicrobial, and antiviral activities. These compounds, isolated from natural sources or synthesized, have been a focus of drug development efforts, particularly in the fields of cancer and infectious diseases. The review by Shang et al. (2018) covers over 200 molecules from quinoline and quinazoline classes, highlighting their diverse biological activities. These activities offer potential pathways for the development of new therapeutic agents, underscoring the versatility and medicinal relevance of quinoline derivatives (Shang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to target peripheral sensory trigeminal nerves . These nerves are known to produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its targets, possibly leading to changes in the production of certain neurotransmitters .
Biochemical Pathways
Similar compounds have been found to affect the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some compounds with similar structures have shown good fungicidal activities against rhizoctonia solani and botrytis cinereapers .
Action Environment
It’s worth noting that the success of similar compounds in the suzuki–miyaura (sm) cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHMWLLNVUUQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

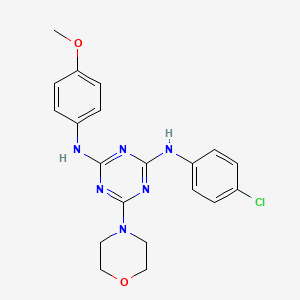
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)
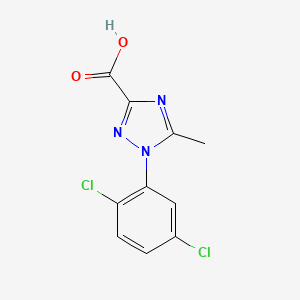

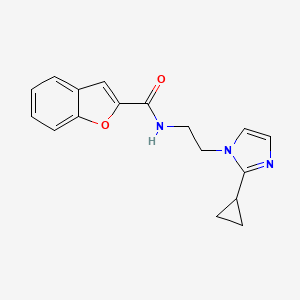
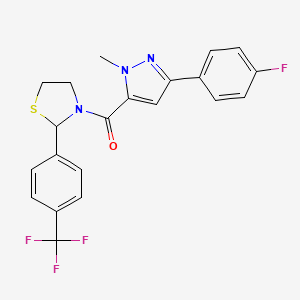
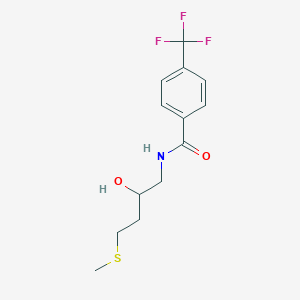
![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)
![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)

![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)
